![molecular formula C9H7BrN2O2 B11862382 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and a carbaldehyde group at the 2nd position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the carbaldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways.
Industry: It is utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine
- 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 2-Carbaldehyde-1H-pyrrolo[2,3-b]pyridine
Comparison: 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the combination of its bromine, methoxy, and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potency in inhibiting specific molecular targets, making it a valuable candidate in drug discovery and development.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-3-7(10)6-2-5(4-13)11-9(6)12-8/h2-4H,1H3,(H,11,12) |
InChI Key |
CYFFWRZGLUMJPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C(N2)C=O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


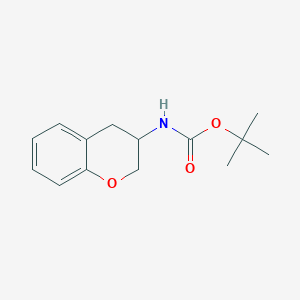
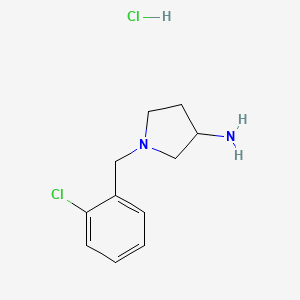


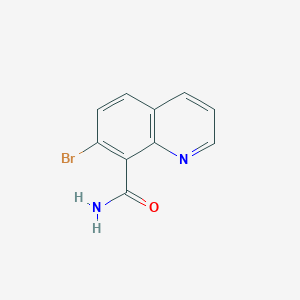
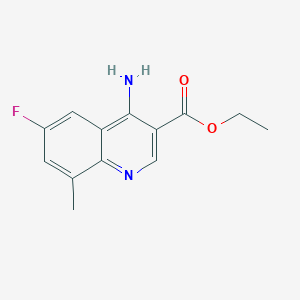
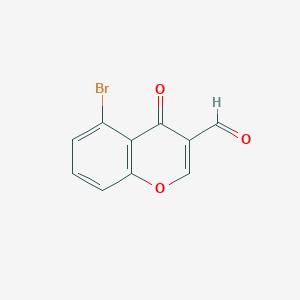
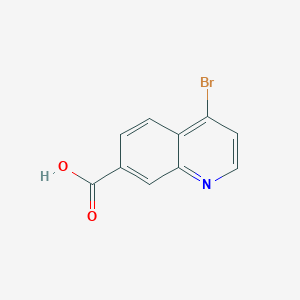

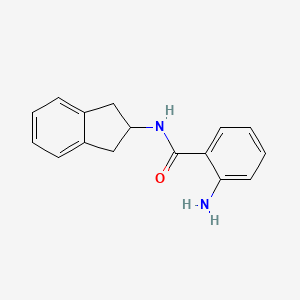
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)
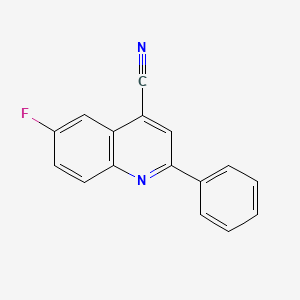
![1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine](/img/structure/B11862373.png)
![(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid](/img/structure/B11862374.png)
